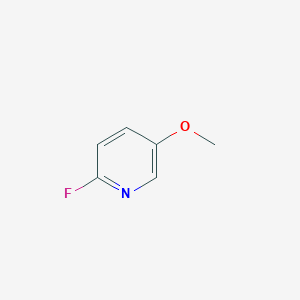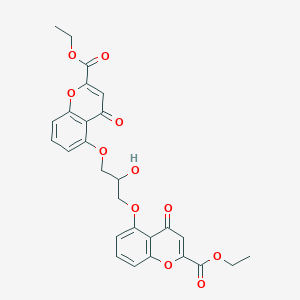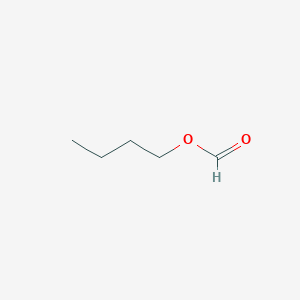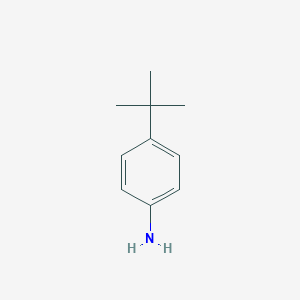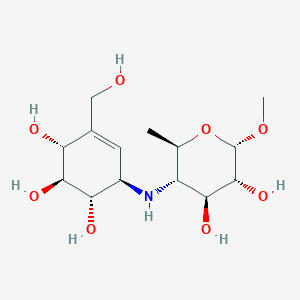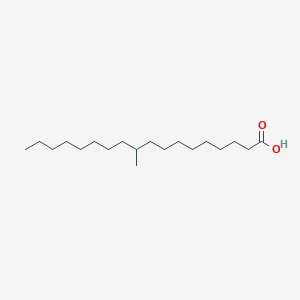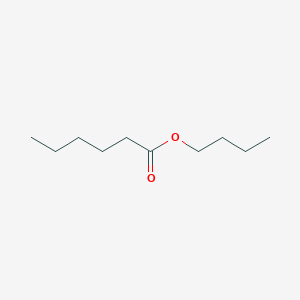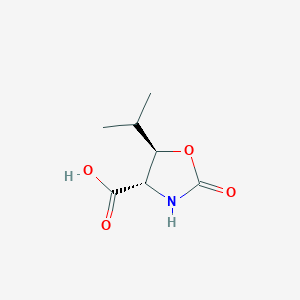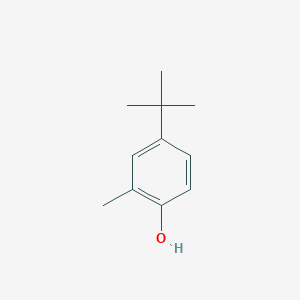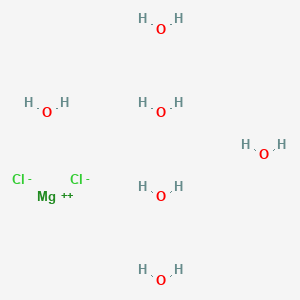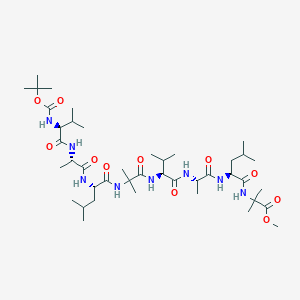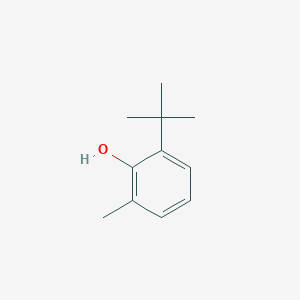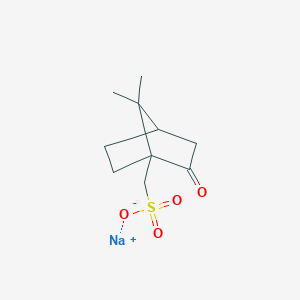
Sodium camphorsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium camphorsulfonate, also known as sodium (+)-10-camphorsulfonate, is a white crystalline powder with a slightly bitter taste. It is a sodium salt of camphorsulfonic acid and is known for its solubility in water and ethanol. This compound is commonly used as a respiratory and circulatory stimulant and has applications in various fields, including medicine and industry .
Aplicaciones Científicas De Investigación
Sodium camphorsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a resolving agent for chiral amines and other cations.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is used as a respiratory and circulatory stimulant and in the treatment of dizziness and syncope.
Industry: It is used in the synthesis of pharmaceuticals and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of sodium camphorsulfonate involves its interaction with the central nervous system. It acts as a stimulant, enhancing respiratory and circulatory functions. The compound exerts its effects by stimulating the respiratory center in the brainstem and increasing the heart rate and blood pressure .
Safety and Hazards
Sodium camphorsulfonate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium camphorsulfonate can be synthesized by the sulfonation of camphor with sulfuric acid and acetic anhydride. The reaction involves the formation of camphorsulfonic acid, which is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Sulfonation: Camphor is reacted with sulfuric acid and acetic anhydride to form camphorsulfonic acid.
Neutralization: The camphorsulfonic acid is then neutralized with sodium hydroxide to form this compound.
Purification: The resulting solution is purified using activated carbon and filtration to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Sodium camphorsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorquinone.
Reduction: It can be reduced to form camphor.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products:
Oxidation: Camphorquinone
Reduction: Camphor
Substitution: Various camphor derivatives.
Comparación Con Compuestos Similares
Sodium camphorsulfonate is unique due to its specific structure and properties. Similar compounds include:
Camphorsulfonic acid: The parent compound of this compound, used in similar applications.
Sodium benzenesulfonate: Another sulfonate salt with different applications and properties.
Sodium toluenesulfonate: Used in different industrial applications but shares some chemical properties with this compound .
Propiedades
| { "Design of the Synthesis Pathway": "Sodium camphorsulfonate can be synthesized by the reaction of camphor with sodium sulfite in the presence of sulfuric acid.", "Starting Materials": [ "Camphor", "Sodium sulfite", "Sulfuric acid" ], "Reaction": [ "Dissolve camphor in sulfuric acid to form a clear solution", "Add sodium sulfite to the solution and stir for several hours", "Heat the mixture to 80-90°C for 1-2 hours", "Allow the mixture to cool and filter the precipitate", "Wash the precipitate with water and dry to obtain sodium camphorsulfonate" ] } | |
Número CAS |
34850-66-3 |
Fórmula molecular |
C10H16NaO4S |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14); |
Clave InChI |
RQBIDHXNCXLZRB-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |
SMILES canónico |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na] |
Otros números CAS |
34850-66-3 21791-94-6 |
Descripción física |
Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Sodium camphorsulfonate in current research?
A1: this compound is primarily utilized as a chiral resolving agent and as a dopant in the synthesis of conductive polymers. For instance, it is employed in the preparation of Gabexate Mesylate, a pharmaceutical compound [, ]. Furthermore, this compound serves as a dopant in enhancing the electrical conductivity of polypyrrole, a type of conductive polymer [].
Q2: How does the reactor configuration influence the properties of this compound-doped polypyrrole?
A2: Research indicates that employing a three-compartment reactor (3CR) during the electropolymerization of this compound-doped polypyrrole results in superior electrical conductivity and a smoother surface morphology compared to polypyrrole synthesized using a single-compartment reactor (SCR) []. This difference can be attributed to the progressive lowering of electrolyte pH at the anode in the 3CR system, which contrasts with the relatively stable pH observed in the SCR system [].
Q3: Can you elaborate on the analytical methods used to characterize this compound and its related compounds?
A3: Several analytical techniques are employed to characterize this compound and its derivatives. Reversed-phase ion-pair high-performance liquid chromatography (RP-ion pair-HPLC) has been successfully utilized for the determination of Gabexate Mesylate, a compound synthesized using this compound [, , ]. This method provides high sensitivity and selectivity for analyzing Gabexate Mesylate in pharmaceutical formulations [, , ].
Q4: Are there any studies investigating the electrochemical behavior of this compound?
A4: While not directly focusing on this compound, research highlights the electrochemical behavior of aryl olefins in the presence of this compound as a supporting electrolyte []. The study revealed that the choice of supporting electrolyte, including this compound, can significantly impact product distribution during the anodic oxidation of aryl olefins [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



